Product packaging for (E)-Ethyl 3-(thiophen-2-yl)acrylate(Cat. No.:CAS No. 70326-81-7)

(E)-Ethyl 3-(thiophen-2-yl)acrylate

Cat. No.: B3151122
CAS No.: 70326-81-7
M. Wt: 182.24 g/mol
InChI Key: GFRCDOMEJDUQGT-AATRIKPKSA-N
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Description

Significance of Conjugated Thiophene (B33073) Acrylates as Advanced Organic Building Blocks

Conjugated thiophene acrylates are a class of organic molecules that have garnered substantial attention as versatile building blocks for the synthesis of more complex structures and functional materials. The significance of these compounds stems from the unique combination of the electron-rich thiophene ring and the electron-withdrawing acrylate (B77674) group, connected by a conjugated double bond.

Thiophene-containing compounds are foundational to many high-performance conjugated polymers used in optoelectronic devices, sensors, and bioimaging. rsc.org The development of simple and reliable synthesis methods, such as direct arylation coupling, has made thiophene-flanked building blocks more accessible for creating these advanced materials. rsc.org Thiophene derivatives are popular building blocks for photoinitiators and photosensitizers, often used in polymerization processes initiated by light. researchgate.net

The broader family of cyanoacrylates, which share structural similarities with acrylates, are recognized for their industrial importance as monomers for adhesives and as precursors for various heterocyclic compounds. iucr.orgnih.gov Their attractive absorption properties in the UV-Vis region have led to their use in developing materials for dye-sensitized solar cells. nih.govresearchgate.net The structural properties of these molecules are crucial for understanding their function, making detailed crystal structure analysis a key area of research. nih.gov The planarity of the thiophene-acrylate system is a significant feature, contributing to the delocalization of electrons across the molecule. iucr.orgnih.gov

Contextualization of (E)-Ethyl 3-(thiophen-2-yl)acrylate within π-Conjugated Systems

This compound is a prime example of a π-conjugated system. These systems are characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. taylorfrancis.com This electron delocalization is the source of the unique electronic and optical properties of conjugated materials, including many conducting polymers. taylorfrancis.com

Thiophene itself is a cornerstone of many π-conjugated materials due to its aromaticity and ability to facilitate electron transport. researchgate.netacs.org The inclusion of thiophene units in a polymer backbone can lead to materials with extended π-conjugated segments, which is indicated by a red-shift in their absorption spectra compared to the individual monomers. acs.org These thiophene-based systems are often photoluminescent and are explored for applications in chemical sensors. acs.org The electronic properties can be finely tuned by modifying the structure, for instance, by creating donor-acceptor systems to provide conjugation. researchgate.net

In the structure of this compound, the π-systems of the thiophene ring and the acrylate's carbon-carbon double bond are linked, creating an extended path for electron delocalization. The planarity of the non-hydrogen atoms in the core structure further enhances this conjugation. iucr.orgnih.gov This extended π-system is responsible for the compound's ability to absorb UV light and makes it a useful precursor for larger conjugated structures, including polymers. Thiophene-based conjugated polymers are developed for a range of applications, from photoelectrochemical water splitting to thin-film electronics, underscoring the importance of fundamental building blocks like this compound. nih.govresearchgate.net The synthesis of such compounds can be achieved through methods like the Horner-Wadsworth-Emmons reaction, which is known for its high stereoselectivity in forming the (E)-isomer of α,β-unsaturated esters. rsc.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₉H₁₀O₂S molport.comechemi.com
Molecular Weight 182.24 g/mol molport.com
CAS Number 70326-81-7 molport.comechemi.comchemicalbook.com
Appearance Pale yellow oil rsc.org
IUPAC Name ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate molport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B3151122 (E)-Ethyl 3-(thiophen-2-yl)acrylate CAS No. 70326-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRCDOMEJDUQGT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of E Ethyl 3 Thiophen 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (E)-Ethyl 3-(thiophen-2-yl)acrylate in solution. By analyzing the chemical environment of each proton and carbon atom, NMR provides unambiguous evidence for the compound's constitution and stereochemistry.

¹H NMR Analysis of Proton Chemical Shifts and Coupling Constants for Stereochemical Assignment

The ¹H NMR spectrum of this compound provides critical information for its structural and stereochemical assignment. The ethyl group protons typically appear as a triplet around 1.33 ppm (CH₃) and a quartet around 4.26 ppm (CH₂), with a coupling constant (J) of approximately 7.1-7.2 Hz. rsc.org

The vinylic protons are particularly diagnostic for assigning the (E)-stereochemistry. The proton attached to the carbon adjacent to the thiophene (B33073) ring (α-proton) and the proton on the carbon adjacent to the carbonyl group (β-proton) exhibit a large coupling constant (J) of around 15.7 Hz, which is characteristic of a trans- or (E)-configuration. rsc.org One study reported the α-proton as a doublet at 6.26 ppm and the β-proton as a doublet at 7.80 ppm. rsc.org The protons of the thiophene ring typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming the 2-substitution pattern. For instance, the thiophene protons have been reported at approximately 7.08 ppm, 7.28 ppm, and 7.40 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl CH₃~1.33Triplet (t)~7.2
Ethyl CH₂~4.26Quartet (q)~7.2
Vinylic α-H~6.26Doublet (d)~15.7
Vinylic β-H~7.80Doublet (d)~15.7
Thiophene H-4~7.08Multiplet (m)-
Thiophene H-3~7.28Multiplet (m)-
Thiophene H-5~7.40Multiplet (m)-

¹³C NMR Spectroscopy for Carbon Framework Analysis and Conjugation Effects

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. The carbonyl carbon of the ester group is typically observed furthest downfield, around 162.9 ppm. researchgate.net The carbons of the ethyl group appear at approximately 14.4 ppm (CH₃) and 62.9 ppm (CH₂). researchgate.net

The chemical shifts of the vinylic carbons and the thiophene ring carbons are influenced by the extended conjugation in the molecule. The vinylic carbons appear in the range of approximately 116.1 ppm to 146.9 ppm. researchgate.net The thiophene ring carbons are observed at distinct chemical shifts, for example, around 129.0 ppm, 135.5 ppm, and 136.5 ppm, confirming the connectivity and electronic environment within the heterocyclic ring. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Ethyl CH₃~14.4
Ethyl CH₂~62.9
Vinylic C-α~116.1
Thiophene C-4~129.0
Thiophene C-5~135.5
Thiophene C-2'~136.5
Vinylic C-β~146.9
Carbonyl C=O~162.9

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Spatial Relationships

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₉H₁₀O₂S), the expected exact mass can be calculated and compared to the experimental value. For instance, in an electrospray ionization (ESI) experiment, the molecule may be observed as a sodium adduct, [M+Na]⁺. The calculated m/z for [C₉H₁₀O₂S+Na]⁺ would be compared to the measured value, with a very small mass error confirming the elemental composition. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state. Although a crystal structure for the parent this compound was not found in the search results, a closely related derivative, (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate, has been studied. researchgate.netnih.goviucr.org

In the crystal structure of this derivative, the molecule is nearly planar, with the exception of the ethyl group. researchgate.netnih.goviucr.org This planarity facilitates the formation of intermolecular interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, which direct the crystal packing. nih.goviucr.org The molecules often form inversion dimers and infinite chains. nih.gov It is reasonable to infer that the parent compound, this compound, would also exhibit a largely planar conformation due to the extended π-system, which would influence its solid-state packing and intermolecular interactions.

Determination of Molecular Conformation and Planarity

The molecular structure of this compound is defined by a thiophene ring linked to an ethyl acrylate (B77674) group via a carbon-carbon double bond. The "(E)" designation specifies the trans configuration across this double bond, where the thiophene ring and the ester group are on opposite sides, which is generally the more stable arrangement.

Detailed single-crystal X-ray diffraction data for the specific title compound is not widely available. However, extensive structural analysis has been performed on the closely related analogue, (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate . nih.govresearchgate.net The structural findings for this analogue provide significant insight into the likely conformation and planarity of this compound.

In studies of the cyano-acrylate analogue, the core structure, comprising the thiophene ring, the acrylate double bond, and the carbonyl group, is observed to be nearly planar. nih.govresearchgate.net This planarity is a consequence of the extended π-conjugation across the molecule, which favors a flat arrangement to maximize orbital overlap. The main deviation from this plane is typically found in the ethyl ester group, specifically at the terminal methyl group. researchgate.net For instance, in one polymorph of (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate, all non-hydrogen atoms of the thiophene-based cyanoacrylate system are coplanar, with the exception of the ethyl group's methyl carbon. researchgate.net The planarity of the conjugated backbone is critical for the molecule's electronic properties. The dihedral angle in the C6-C5-C3-C2 fragment of the cyano-analogue was found to be 180.0°, indicating a high degree of planarity. nih.gov

The planarity of the system allows for the formation of a weak intramolecular C-H···O interaction, which forms a six-membered ring motif, denoted as an S(6) motif. nih.gov This further stabilizes the planar conformation. It is reasonable to infer that this compound adopts a very similar planar conformation to facilitate this conjugation and intramolecular hydrogen bonding.

Table 1: Selected Bond Lengths from the Analogous Compound (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate

BondBond Length (Å)
C2=C31.3592 (18)
C3-C4-177.78 (14)
C1-O2179.71 (15)
C14-O15-88.66 (2)
C15=C161.3625 (19)

Data sourced from a study on a polymorph of (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methylthiophen analogue. researchgate.net

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)

The way molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. Analysis of the crystal structure of its analogue, (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate , reveals that weak C-H···O hydrogen bonds are the primary forces directing the supramolecular assembly. nih.govresearchgate.net

In the crystal packing of the cyano-analogue, these interactions link molecules into specific, repeating patterns. For example, pairs of molecules can be connected through C-H···O interactions to form inversion dimers. nih.govresearchgate.net These dimers can then form chains or layers. Specifically, interactions involving the hydrogen atoms of the thiophene ring and the vinylic hydrogen with the carbonyl oxygen (O2) of a neighboring molecule are prominent. nih.gov These interactions connect pairs of inversion-related molecules, forming slabs of infinite chains. nih.gov

These chains and layers are further stabilized by other, weaker forces. Van der Waals forces and weak dipolar interactions play a role in holding the three-dimensional crystal lattice together. nih.gov The packing is often layered, with sheets of molecules interacting with adjacent sheets. nih.gov The specific motifs observed in the cyano-analogue include R²₂(10) and R²₂(14) graph-set notations, which describe the patterns of hydrogen-bonded rings. nih.gov Given the presence of the same functional groups (apart from the cyano group), it is highly probable that the supramolecular structure of this compound is also dominated by similar C-H···O hydrogen bonds, leading to the formation of comparable dimeric and chain-like assemblies.

Table 2: Hydrogen-Bond Geometry in the Analogous Compound (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C7–H7···O2(i)0.932.553.363 (3)147
C5–H5···O2(i)0.932.573.425 (3)153

Symmetry code (i): -x + 1, -y + 1, -z. Data obtained from crystallographic analysis of (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact compound is not detailed in the available literature, the expected frequencies can be predicted based on data from similar acrylate and thiophene compounds.

The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing as a strong band in the region of 1730-1715 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is expected around 1640-1620 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.

Vibrations associated with the thiophene ring are also characteristic. The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring appear in the 1550-1400 cm⁻¹ range. Furthermore, C-S stretching modes for thiophene derivatives are often observed at lower frequencies, generally between 850 and 650 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (Ester)C=O Stretch1730 - 1715Strong
AlkeneC=C Stretch1640 - 1620Medium
EsterC-O Stretch1300 - 1100Strong
Thiophene RingC-H Stretch~3100 - 3000Medium
Thiophene RingC=C Ring Stretch1550 - 1400Medium-Weak
Ethyl GroupC-H Bending1470 - 1370Medium
Thiophene RingC-S Stretch850 - 650Medium-Weak

Raman Spectroscopy for Vibrational Modes of Conjugated Systems

Raman spectroscopy is particularly effective for observing the vibrational modes of symmetric, non-polar bonds, making it an excellent tool for studying the conjugated backbone of this compound.

The most intense bands in the Raman spectrum are expected to arise from the stretching vibrations of the C=C double bonds within the acrylate and the thiophene ring, due to the high polarizability of the π-electron system. The symmetric stretching of the C=C bond in the acrylate moiety, which is strong in the Raman spectrum, would appear in a similar region to its IR counterpart, around 1640-1620 cm⁻¹.

The aromatic ring stretching modes of the thiophene unit are also typically strong in Raman spectra and are expected in the 1550-1350 cm⁻¹ region. The "breathing" mode of the thiophene ring is a collective vibration of the entire ring and usually gives a sharp and intense Raman signal. Studies on copolymers containing ethyl acrylate have utilized FT-Raman to characterize the mobility and conformation of the polymer backbone and side chains, demonstrating the sensitivity of Raman spectroscopy to the molecule's structural features. researchgate.net Analysis of the Raman spectrum can therefore provide detailed insights into the conformational order and conjugation efficiency within the molecular system.

Reaction Chemistry and Chemical Transformations of E Ethyl 3 Thiophen 2 Yl Acrylate

Michael Addition Reactions

The polarized nature of the alkene bond in (E)-Ethyl 3-(thiophen-2-yl)acrylate facilitates the Michael addition, a 1,4-conjugate addition of a nucleophile. This reaction is a cornerstone for forming carbon-carbon and carbon-heteroatom bonds.

The Thiol-Michael addition, or thia-Michael reaction, is a highly efficient "click" reaction involving the addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674). mdpi.com This reaction is widely employed in polymer chemistry to create well-defined polymer networks and functional materials. mdpi.comresearchgate.net this compound, as an acrylate derivative, is an excellent substrate for this transformation.

The reaction is typically catalyzed by a nucleophile or a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.comrsc.org This thiolate then attacks the β-carbon of the acrylate. Common catalysts include primary and tertiary amines or phosphines. rsc.org The process is known for its high efficiency, rapid reaction rates at ambient temperatures, and minimal side product formation. mdpi.comresearchgate.net

The versatility of the thiol-Michael addition allows for the synthesis of complex polymer architectures. For instance, multifunctional thiols can be reacted with multifunctional acrylates to form crosslinked polymer networks. researchgate.net A sequential approach is also common, where a thiol-Michael addition is performed first, followed by the photopolymerization of any remaining unreacted acrylate groups to achieve a high degree of crosslinking. researchgate.net This methodology has been used to create materials ranging from industrial coatings to biocompatible hydrogels and polymer prodrugs. researchgate.netnih.gov

Table 1: Catalysts and Conditions for Thiol-Michael Addition to Acrylates
Catalyst TypeSpecific Catalyst ExamplesTypical Reaction ConditionsKey Features
Amine BasesTriethylamine, Primary AminesRoom temperature, often neat or in polar solvents (DMF, DMSO) mdpi.comresearchgate.netEfficient, though may require several hours for high conversion. rsc.org
Phosphine (B1218219) NucleophilesDimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP)Room temperature, catalytic amounts rsc.orgVery rapid, with complete conversion in minutes under optimal conditions. rsc.org

The aza-Michael reaction involves the conjugate addition of a nitrogen-centered nucleophile, such as a primary or secondary amine, to an electron-deficient alkene. researchgate.net This reaction provides a direct and powerful route for the synthesis of β-amino esters and other nitrogen-containing compounds, which are valuable precursors for bioactive molecules and antibiotics. georgiasouthern.edu

This compound can readily undergo aza-Michael addition. The reaction is typically catalyzed by Lewis or Brønsted acids or bases to overcome the activation energy. georgiasouthern.edu For example, efficient additions of secondary amines to ethyl acrylate have been achieved using lithium perchlorate (B79767) (LiClO₄) as a catalyst under solvent-free conditions, yielding β-amino esters in high yields. researchgate.net Similarly, acidic alumina (B75360) has been employed as a heterogeneous catalyst for the selective mono-addition of primary amines. researchgate.net The reactivity in aza-Michael additions is influenced by the nature of both the nitrogen nucleophile and the alkene substrate. georgiasouthern.edu This reaction has also been adapted for polymer chemistry, for example, by reacting acrylates with dihydropyrimidin-2(1H)-thione to synthesize novel polymers. rsc.org

Table 2: Catalysts for Aza-Michael Addition of Amines to Ethyl Acrylate
CatalystAmine TypeReaction ConditionsProductReference
LiClO₄Secondary (e.g., Piperidine (B6355638), Morpholine)Solvent-free, Room Temperatureβ-amino ester researchgate.net
Acidic AluminaPrimary (aliphatic and aromatic)Solvent-freeMono-adduct (β-amino ester) researchgate.net

In the Michael addition to this compound, regioselectivity is dictated by the electronic properties of the substrate. The presence of the electron-withdrawing ethyl carboxylate group renders the β-carbon electrophilic, directing the nucleophilic attack to this position to afford the 1,4-addition product. This outcome is highly reliable for standard Michael donors.

While not a Michael addition, related reactions highlight how regioselectivity can be manipulated. In the Mizoroki-Heck reaction, the insertion of methyl acrylate into palladium-carbon bonds typically occurs with 2,1-regioselectivity for electronic reasons. However, studies have shown that by using sterically bulky ligands on the palladium catalyst, this preference can be completely inverted to favor 1,2-insertion. scispace.com This demonstrates that steric hindrance around the reaction center can override inherent electronic preferences to control the regiochemical outcome.

Diastereoselectivity becomes a key consideration when the reaction can create new stereocenters. For the conjugate addition to this compound, diastereomeric products can be formed if either the substrate or the attacking nucleophile is chiral, or if a chiral catalyst is employed. The facial selectivity of the attack on the planar alkene is influenced by the steric and electronic environment established by the chiral element, leading to the preferential formation of one diastereomer over the other.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. libretexts.orgmychemblog.com

This compound is an excellent dienophile for the Diels-Alder reaction. Its reactivity stems from the electron-withdrawing ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. organic-chemistry.org According to frontier molecular orbital theory, this facilitates the orbital overlap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, which is the typical electronic demand for this reaction. organic-chemistry.org

The reaction creates a new cyclohexene (B86901) ring in a single, concerted step where two new sigma bonds are formed simultaneously. libretexts.orglibretexts.org The stereochemistry of the dienophile is retained in the product, meaning the (E)-configuration of the acrylate is transferred to a trans-relationship between the thiophene (B33073) and ester groups in the resulting adduct. While the thiophene ring itself is generally a poor diene due to its aromaticity, it can be forced to react under high pressure or with Lewis acid catalysis. mdpi.com However, in the context of this section, the thiophene moiety is a substituent on the highly reactive acrylate dienophile.

Table 3: Representative Dienes for Diels-Alder Reactions with Acrylate Dienophiles
Diene ClassSpecific ExampleKey Feature
Acyclic Dienes1,3-ButadieneSimple, must adopt s-cis conformation to react. libretexts.org
Cyclic DienesCyclopentadieneHighly reactive due to fixed s-cis conformation. mychemblog.com
Electron-Rich DienesDanishefsky's Diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)Substituents increase HOMO energy, enhancing reactivity.
Heterocyclic DienesFuran (B31954)Can act as a diene, though the cycloaddition is often reversible. mdpi.com

Achieving stereocontrol in the Diels-Alder reaction is of paramount importance in synthesis. Asymmetric induction—the preferential formation of one enantiomer or diastereomer—can be achieved using this compound as the dienophile through several strategies.

One established method involves the use of chiral auxiliaries. In this approach, the ethyl ester is replaced with an ester derived from a chiral alcohol. This temporary modification renders the dienophile chiral. During the TiCl₄-promoted Diels-Alder reaction with a prochiral diene like cyclopentadiene, the chiral auxiliary directs the diene to attack one of the two faces of the double bond preferentially, leading to a diastereomeric excess (d.e.) in the product. unige.ch The auxiliary can then be cleaved to yield an enantiomerically enriched product. The predictability of this facial selectivity makes it a powerful synthetic tool. unige.ch

Another major strategy is the use of chiral Lewis acid catalysts. Lewis acids like TiCl₄ coordinate to the carbonyl oxygen of the acrylate, further lowering its LUMO energy and accelerating the reaction. unige.ch By using a chiral Lewis acid, a chiral environment is created around the dienophile, which can effectively differentiate the two faces of the alkene and lead to the formation of one enantiomer of the product in excess.

Table 4: Asymmetric Induction in TiCl₄-Promoted Diels-Alder Reaction of Acrylates Derived from Chiral Alcohols with Cyclopentadiene unige.ch
Chiral Alcohol SourceResulting Adduct ConfigurationAsymmetric Induction (% d.e.)
(+)-Pulegone derivative(2R)88%
(-)-β-Pinene derivative(2S)82%
(+)-Camphor derivative 1(2S)80%
(+)-Camphor derivative 2(2R)72%
(-)-Camphor derivative(2S)63%

Thermal Reversibility and Applications in Self-Healing Materials

The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science. One of the most promising strategies for creating such materials involves the use of thermally reversible covalent bonds to form cross-linked polymer networks. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, and its corresponding reverse reaction, the retro-Diels-Alder reaction, is a key system studied for this purpose. google.comrsc.orgresearchgate.net

The underlying principle of this self-healing mechanism is the temperature-dependent equilibrium of the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com At lower temperatures, the forward reaction is favored, forming covalent cross-links that give the material its structural integrity. When the material is damaged and then heated, the equilibrium shifts towards the starting materials, breaking the cross-links via the retro-Diels-Alder reaction. masterorganicchemistry.comnih.gov This process allows the polymer chains to become mobile, enabling them to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction occurs once more, reforming the cross-links and restoring the material's integrity. nih.govnih.gov

The most widely studied and successful system for this application is the reaction between furan as the diene and maleimide (B117702) as the dienophile. rsc.orgmdpi.com This pairing is particularly effective because the forward and reverse reactions occur at synthetically accessible and practical temperatures, typically with the healing process initiated at temperatures ranging from 80 to 130 °C. mdpi.com

In the context of this compound, the thiophene ring could theoretically act as the diene component in a Diels-Alder reaction, with the acrylate portion potentially acting as a dienophile in a polymer backbone. However, the application of thiophene and its derivatives in thermally reversible self-healing systems is severely limited by thiophene's high aromaticity and stability. nih.govquora.com Compared to furan, thiophene is significantly more aromatic and therefore less reactive as a diene. askiitians.comyoutube.com Consequently, forcing thiophene to participate in a Diels-Alder reaction typically requires extreme conditions, such as high pressures (up to 15 kbar) and high temperatures, or the use of strong Lewis acid catalysts. nih.govresearchgate.net

Furthermore, the resulting Diels-Alder adducts of thiophene are generally more stable than their furan counterparts. This increased stability means that the retro-Diels-Alder reaction, which is essential for thermal healing, would require even higher temperatures, often leading to polymer degradation before the reversible bond-breaking can occur. wikipedia.org While strategies exist to increase the reactivity of thiophene, such as its oxidation to a thiophene sulfoxide (B87167) nih.gov, the inherent stability of the thiophene ring makes it a less suitable candidate than furan for creating materials that rely on thermal reversibility under mild and controllable conditions. As a result, while the concept is sound, the use of thiophene-based acrylates like this compound in this specific application is not well-documented and faces significant thermodynamic challenges.

Ester Functional Group Transformations

The ester group in this compound is a versatile functional handle that allows for a variety of chemical modifications. These transformations are crucial for synthesizing new derivatives with potentially unique chemical and biological properties. Key reactions include the conversion to acrylohydrazides and transesterification with different alcohols.

Conversion to Acrylohydrazides

This compound can be readily converted into its corresponding hydrazide, (E)-3-(thiophen-2-yl)acrylohydrazide, through reaction with hydrazine (B178648). This transformation is typically achieved by treating the ethyl ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695), at temperatures ranging from room temperature to reflux. google.comrsc.org The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

The resulting (E)-3-(thiophen-2-yl)acrylohydrazide is a valuable synthetic intermediate. The hydrazide moiety is highly nucleophilic and readily undergoes condensation reactions with various aldehydes and ketones to form stable N-acylhydrazones, also known as Schiff bases. nih.gov These reactions are typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of acid. This derivatization is a common strategy in medicinal chemistry to generate a library of compounds for biological screening. For example, reacting the thiophene acrylohydrazide with substituted benzaldehydes yields a series of (E)-N'-benzylidene-3-(thiophen-2-yl)acrylohydrazide derivatives. rsc.orgresearchgate.net

Table 1: Synthesis of (E)-N'-Arylmethylene-3-(thiophen-2-yl)acrylohydrazide Derivatives
Aldehyde ReactantResulting Hydrazone ProductTypical Reaction Conditions
Benzaldehyde(E)-N'-Benzylidene-3-(thiophen-2-yl)acrylohydrazideEthanol, reflux
4-Chlorobenzaldehyde(E)-N'-(4-Chlorobenzylidene)-3-(thiophen-2-yl)acrylohydrazideEthanol, reflux
4-Nitrobenzaldehyde(E)-N'-(4-Nitrobenzylidene)-3-(thiophen-2-yl)acrylohydrazideEthanol, reflux, acid catalyst
Thiophene-2-carboxaldehyde(E)-N'-(Thiophen-2-ylmethylene)-3-(thiophen-2-yl)acrylohydrazideEthanol, reflux

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.comresearchgate.net For this compound, this reaction allows for the synthesis of a wide array of other alkyl or aryl acrylates by reacting it with different alcohols in the presence of a catalyst. This process is often reversible, and the equilibrium can be driven towards the desired product by using the reactant alcohol as the solvent or by removing the ethanol byproduct. masterorganicchemistry.com

A variety of catalysts can be employed for the transesterification of acrylates.

Chemical Catalysts : These include both acid and base catalysts. Homogeneous catalysts like alkyl titanates (e.g., 2-octyl titanate) are effective for producing specialty acrylates. google.com Heterogeneous solid bases, such as alkali metal fluorides (KF) or alkaline earth metal nitrates (Ca(NO₃)₂) supported on alumina, offer advantages in terms of easier separation and catalyst recycling. epa.govlookchem.com Basic catalysts like magnesium alkoxides have also been shown to be effective. google.com

Enzymatic Catalysts : Lipases are widely used as biocatalysts for transesterification under mild, environmentally friendly conditions. nih.govnih.gov Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are particularly popular due to their high activity, stability, and reusability. organic-chemistry.org This "green chemistry" approach avoids the harsh conditions and potential side reactions associated with some chemical catalysts.

The choice of alcohol determines the final ester product, allowing for the synthesis of a diverse range of (E)-3-(thiophen-2-yl)acrylates with tailored properties.

Table 2: Examples of Transesterification Reactions of this compound
Alcohol ReactantPotential ProductExample Catalyst TypeReference for Method
Methanol (B129727)(E)-Methyl 3-(thiophen-2-yl)acrylateLipase (e.g., from Candida rugosa) nih.gov
n-Hexanol(E)-Hexyl 3-(thiophen-2-yl)acrylateSolid Base (e.g., KF/Al₂O₃) lookchem.com
Benzyl alcohol(E)-Benzyl 3-(thiophen-2-yl)acrylateLipase (e.g., Novozym 435) nih.gov
Ethylene GlycolEthane-1,2-diyl bis((E)-3-(thiophen-2-yl)acrylate)Magnesium Alkoxide google.com
2-(Dimethylamino)ethanol(E)-2-(Dimethylamino)ethyl 3-(thiophen-2-yl)acrylateOrganotin Catalyst researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of medium-sized organic molecules. DFT calculations typically employ functionals like B3LYP and basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve reliable results that often show good agreement with experimental data for related thiophene (B33073) structures. researchgate.net

The geometry of (E)-Ethyl 3-(thiophen-2-yl)acrylate is central to its properties. DFT calculations are used to find the most stable (lowest energy) three-dimensional arrangement of its atoms. For conjugated systems, a key feature is the planarity of the molecular backbone, which maximizes π-orbital overlap.

Studies on the closely related compound, (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate, reveal that the thiophene ring and the acrylate (B77674) group lie nearly in the same plane. nih.gov This planarity is a critical feature, facilitating electron delocalization across the molecule. However, the ethyl ester group introduces conformational flexibility. Crystal structure analysis of the cyano-derivative has shown that the ethyl fragment can exist in multiple conformations, leading to discrete disorder where the ethoxy group is positioned on different sides of the molecular plane. nih.gov

For this compound, DFT optimization would similarly predict a largely planar conformation for the thiophene-acrylate core. The primary conformational questions would revolve around the rotation of the ethyl group and the orientation of the thiophene ring relative to the acrylate double bond. Two main planar conformers regarding the thiophene ring are possible: the s-trans and s-cis rotamers, defined by the dihedral angle of the C-C single bond connecting the ring and the vinyl group. The relative energies of these conformers, determined by DFT, would indicate the most likely structure in the gas phase or in solution.

Table 1: Predicted Conformational Data for a Representative Thiophene Acrylate System Note: This table is illustrative, based on typical findings for similar molecules, as specific published data for this compound is not available.

ConformerKey Dihedral Angle (°)Relative Energy (kcal/mol)Predicted Stability
s-trans~1800.00Most Stable
s-cis~01.5 - 3.0Less Stable

The electronic behavior of this compound is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity and its optical and electronic properties.

DFT calculations are the primary tool for visualizing these orbitals and calculating their energies. researchgate.net For a conjugated molecule like this, the HOMO is typically a π-orbital with electron density spread across the thiophene ring and the acrylate double bond. The LUMO is usually a π* (antibonding) orbital, also delocalized over the conjugated system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule is more easily excited and thus more reactive. mdpi.com In thiophene derivatives, the HOMO and LUMO energies can be tuned by adding electron-donating or electron-withdrawing substituents. The ethyl acrylate group acts as an electron-withdrawing group, which tends to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: This table presents typical values for a comparable thiophene-based conjugated system, calculated at the B3LYP level, to illustrate the concept.

OrbitalEnergy (eV)Typical Localization
HOMO-6.2Delocalized π-system (Thiophene and C=C bond)
LUMO-1.8Delocalized π*-system (Acrylate and Thiophene)
HOMO-LUMO Gap4.4Indicator of chemical reactivity and stability

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that connect them. nih.gov The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For this compound, one could theoretically study various reactions, such as its hydrolysis, polymerization, or participation in cycloaddition reactions. For instance, in a study of the Arbuzov reaction mechanism, DFT was used to show the reaction occurs in two stages, with the second stage being the rate-limiting step. chemrxiv.org Similarly, a theoretical study of a cycloaddition reaction involving a thiophene derivative could evaluate whether the mechanism is a concerted, one-step process or a stepwise pathway involving a diradical or zwitterionic intermediate. acs.org By calculating the energy barriers for each potential path, the most favorable mechanism can be determined.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a specific environment, such as in a solvent or at a material interface.

For this compound, MD simulations could be used to explore:

Conformational Dynamics: How the molecule flexes and how its rotatable bonds (like those in the ethyl group) move over time in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can significantly impact reactivity.

Aggregate Formation: How multiple molecules of this compound might interact with each other in solution, which is a precursor to polymerization or crystallization.

Ab initio MD simulations, which use quantum mechanical calculations to determine forces at each time step, have been used to study the ultrafast relaxation dynamics of the parent thiophene ring after photoexcitation, revealing processes like ring-opening. rsc.org Such studies on the full this compound molecule could provide a detailed picture of its photostability and excited-state dynamics.

Theoretical Prediction of Reactivity and Selectivity

DFT calculations can go beyond structure and energetics to predict a molecule's inherent reactivity and the selectivity of its reactions. This is achieved by calculating various "reactivity descriptors."

Global Descriptors: These parameters, derived from FMO energies, describe the reactivity of the molecule as a whole. They include ionization potential, electron affinity, chemical potential, and the electrophilicity index. mdpi.com A high electrophilicity index, for example, suggests the molecule will act effectively as an electrophile in reactions.

Local Descriptors: These descriptors predict which specific atoms within the molecule are the most reactive sites. The Fukui function is a prominent example, indicating the change in electron density at a particular site upon the addition or removal of an electron. It can be used to predict the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). mdpi.com

For this compound, these calculations would likely predict that the carbon atom beta to the carbonyl group is a primary site for nucleophilic attack (as in a Michael addition), while the electron-rich thiophene ring would be the site for electrophilic attack.

Table 3: Conceptual Reactivity Descriptors for this compound This table outlines the type of information that would be obtained from a theoretical reactivity analysis.

DescriptorPredicted Reactivity Information
HOMO-LUMO GapOverall molecular reactivity (smaller gap = more reactive).
Electrophilicity Index (ω)Tendency to accept electrons (act as an electrophile).
Fukui Functions (f+, f-)Identifies specific atoms susceptible to nucleophilic (f+) or electrophilic (f-) attack.
Mulliken Atomic ChargesProvides insight into the electrostatic potential and polar regions of the molecule.

Polymerization and Advanced Materials Science Applications of E Ethyl 3 Thiophen 2 Yl Acrylate

Radical Polymerization

The acrylate (B77674) functionality of (E)-Ethyl 3-(thiophen-2-yl)acrylate allows for its polymerization via radical mechanisms, a common and versatile method for producing a wide range of polymeric materials.

Homopolymerization Kinetics and Polymer Properties

While specific kinetic data for the homopolymerization of this compound is not extensively reported, the process would be expected to follow the general principles of radical polymerization. This involves initiation, propagation, and termination steps. The polymerization of other acrylate monomers, such as ethyl acrylate, has been studied in detail and can serve as a reference. For instance, the radical polymerization of ethyl acrylate has been investigated under various conditions, including in bulk and solution. researchgate.netmetu.edu.tr

The resulting homopolymer, poly(this compound), would possess a polyethylene (B3416737) backbone with pendant thiophene-2-yl-acrylate groups. The properties of this polymer would be influenced by factors such as molecular weight and polydispersity, which can be controlled by the polymerization conditions (e.g., initiator concentration, temperature, and solvent). The presence of the thiophene (B33073) ring is expected to impart unique optical and electronic properties to the polymer that are not present in simple polyacrylates like poly(ethyl acrylate). wikipedia.org For instance, the glass transition temperature (Tg) of poly(ethyl acrylate) is in the range of -8 °C to -24 °C. wikipedia.org The bulky thiophene side group in poly(this compound) would likely lead to a higher Tg.

Interactive Table: Expected Properties of Poly(this compound)

PropertyExpected CharacteristicRationale
Glass Transition Temperature (Tg) Higher than poly(ethyl acrylate)The bulky and rigid thiophene side group restricts chain mobility.
Solubility Soluble in common organic solventsPresence of the ester group and the nature of the polymer backbone.
Optical Properties UV-Vis absorption due to thiopheneThe thiophene ring is a chromophore that absorbs UV light.
Electronic Properties Potentially semiconducting upon dopingThe conjugated thiophene moieties offer a pathway for charge transport.

Copolymerization with Other Monomers for Tunable Material Characteristics

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting materials. By incorporating different comonomers, it is possible to fine-tune characteristics such as solubility, thermal properties, and optoelectronic behavior. For example, copolymerization with monomers like methyl methacrylate (B99206) or styrene (B11656) could be employed to modify the mechanical and thermal stability of the polymer. wikipedia.org

The reactivity ratios of this compound with various comonomers would need to be determined experimentally to predict the copolymer composition and microstructure (i.e., random, block, or alternating). This information is crucial for designing copolymers with desired properties. For instance, creating block copolymers with a poly(this compound) segment and a flexible segment could lead to the development of novel thermoplastic elastomers with interesting electronic properties. The synthesis of graft copolymers with a polythiophene backbone and poly(methyl acrylate) side chains has been shown to influence the conformation and photoluminescent properties of the material. acs.org

Formation of Conjugated Polymers

The thiophene moiety in this compound opens up the possibility of forming conjugated polymers, where the polymer backbone consists of a continuous system of overlapping p-orbitals. These materials are of great interest for their electronic and optical properties.

Synthesis of Polythiophenes from Thiophene Acrylate Monomers

While direct polymerization through the thiophene ring of this compound while preserving the acrylate group is challenging, this monomer could potentially be used as a precursor. One approach could involve the chemical or electrochemical polymerization of the thiophene ring, followed by post-polymerization modification.

Alternatively, the synthesis of polythiophenes generally involves the oxidative polymerization of thiophene or its derivatives using reagents like iron(III) chloride (FeCl₃). nih.gov This method, however, may not be suitable for this compound as the acrylate group could be susceptible to side reactions under the oxidative conditions. A more controlled approach would be through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, of appropriately functionalized thiophene acrylate monomers. These methods allow for the synthesis of well-defined polythiophene structures. mdpi.com

Electrochemical Polymerization for Thin Film Fabrication

Electrochemical polymerization is a powerful technique for the direct fabrication of thin polymer films on conductive substrates. nsf.govelte.hu This method offers precise control over film thickness and morphology. In the case of this compound, applying a suitable potential to a solution containing the monomer and a supporting electrolyte could lead to the formation of a polymer film on the electrode surface. The polymerization would likely proceed through the oxidative coupling of the thiophene rings. acs.orgnih.gov

The properties of the resulting film, such as its conductivity, electrochromic behavior, and surface morphology, would be highly dependent on the electrochemical parameters, including the applied potential, current density, solvent, and electrolyte. Studies on the electrochemical deposition of other thiophene derivatives have shown that the choice of solvent and electrolyte can significantly impact the properties of the resulting polymer films. acs.org For example, the use of boron trifluoride diethyl etherate (BFEE) as an additive has been shown to improve the mechanical and electrical properties of electropolymerized thiophene films. acs.org

Interactive Table: Parameters Influencing Electrochemical Polymerization

ParameterEffect on Polymer Film
Applied Potential/Current Density Affects polymerization rate, film thickness, and morphology.
Solvent Influences monomer solubility and ion mobility.
Supporting Electrolyte Affects the conductivity of the solution and can be incorporated into the film as a dopant.
Monomer Concentration Impacts the rate of polymerization and film quality.

Applications in Optoelectronic and Functional Materials

Polymers derived from this compound are expected to find applications in various fields of materials science, particularly in optoelectronics. The combination of the processability of polyacrylates with the electronic properties of polythiophenes makes these materials attractive for applications such as:

Organic Light-Emitting Diodes (OLEDs): The conjugated segments of the polymer could act as the emissive layer in an OLED. The color of the emitted light could potentially be tuned by modifying the polymer structure, for instance, through copolymerization. The electronic and optical properties of polythiophene derivatives are known to be relevant for PLEDs. mdpi.com

Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as electron-donor materials in the active layer of OPVs. Copolymers of this compound could be designed to have appropriate energy levels for efficient charge separation and transport. mdpi.com

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes makes them suitable for use as the active channel material in OFETs. The processability of polymers from this compound could facilitate the fabrication of flexible electronic devices.

Sensors: The electronic properties of conjugated polymers are often sensitive to their environment. This sensitivity can be exploited to develop chemical sensors where the binding of an analyte to the polymer results in a measurable change in conductivity or optical properties.

Electrochromic Devices: Polymers that change their color upon the application of an electrical potential are known as electrochromic materials. Polythiophenes often exhibit electrochromism, and polymers derived from this compound could be used in applications such as smart windows and displays. The electrochemical copolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) and dithienothiophene has been shown to result in materials with tunable electrochromic properties. nih.gov

Further research is needed to synthesize and characterize polymers based on this compound to fully explore and validate their potential in these advanced applications.

Precursors for Dye-Sensitized Photovoltaic Materials

This compound is a significant precursor in the development of materials for dye-sensitized solar cells (DSSCs). Its molecular structure, featuring a thiophene ring and an ethyl acrylate group, makes it an ideal building block for creating sophisticated organic dyes. These dyes are critical components in DSSCs, responsible for absorbing light and initiating the energy conversion process.

The primary role of this compound is in the synthesis of donor-π-acceptor (D-π-A) organic dyes. polyu.edu.hk In this molecular architecture, the thiophene unit often serves as a π-bridge, facilitating the transfer of electrons from the donor to the acceptor part of the molecule upon light absorption. The ethyl acrylate portion of the molecule can be chemically modified, typically through hydrolysis, to form a carboxylic acid group. This carboxylic acid is essential for anchoring the dye molecule onto the surface of a semiconductor, most commonly titanium dioxide (TiO2), which is a key component of the solar cell's photoanode. researchgate.net

Research has demonstrated that derivatives of thiophene-based cyanoacrylates, which can be synthesized from precursors like this compound, have promising applications in the creation of dye-sensitized photovoltaic materials. nih.gov The performance of these dyes, and consequently the efficiency of the solar cell, is heavily influenced by their molecular structure. The inclusion of the thiophene ring is particularly important for tuning the electronic and optical properties of the final dye molecule, thereby optimizing its light-harvesting capabilities. researchgate.net The design of these dyes often involves modifying the donor groups and extending the π-spacer to enhance performance. researchgate.net

The following table summarizes the key structural features of this compound and their functions in the context of DSSC dye synthesis:

Structural ComponentFunction in Dye Synthesis
Thiophene Ring Forms part of the π-bridge in D-π-A dyes, facilitating charge transfer and allowing for the tuning of optical and electronic properties.
Ethyl Acrylate Group Can be converted to a carboxylic acid anchoring group, which attaches the dye to the TiO2 semiconductor surface.

Role in Chemical Sensors and Chemo-Sensors

The distinct electronic characteristics of the thiophene ring within this compound make it a valuable component in the fabrication of chemical sensors and chemo-sensors. The electron-rich nature of the thiophene moiety enables significant interactions with a variety of analytes. manchester.ac.uk

Polymers and copolymers synthesized from this compound can function as the active layer in sensing devices. These materials are designed to exhibit detectable changes in their optical or electronic properties upon exposure to specific chemical substances. For instance, incorporating this monomer into a polymer chain can yield materials that are sensitive to the presence of metal ions or certain organic molecules. nih.gov

The sensing mechanism frequently relies on the modulation of the polymer's conjugated system, which in turn alters its absorption and emission of light. manchester.ac.uk When the target analyte binds to the polymer, it can induce a conformational change or an electronic disturbance that is measurable. The versatility of the acrylate group facilitates straightforward polymerization and chemical modification, enabling the development of a broad spectrum of sensor materials with customized properties. Thiophene-based cyanoacrylate derivatives, for example, show promise in the synthesis of ligands for metal sensing. nih.gov

The table below outlines the key aspects of this compound's role in chemical sensing applications:

FeatureRole in Chemical Sensors
Electron-Rich Thiophene Ring Interacts with analytes, leading to detectable changes in the material's properties.
Polymerizable Acrylate Group Allows for the creation of polymer-based sensor platforms.
Modulation of Conjugation The binding of an analyte alters the polymer's electronic structure, causing a measurable optical or electronic response.

Integration into Responsive Polymeric Systems and Coatings

This compound is a valuable monomer for the creation of responsive polymeric systems and coatings, often referred to as "smart" materials. These materials are engineered to change their physical or chemical properties in response to external stimuli such as light, heat, or changes in pH.

The thiophene component of the monomer can bestow photoresponsive or electroactive characteristics upon the resulting polymer. For example, polymers that include this thiophene moiety can exhibit reversible color changes, a property known as electrochromism, when an electrical potential is applied. This makes them suitable for applications like smart windows, which can be tinted electronically, and in display technologies.

The following table details the contributions of this compound to responsive polymeric systems:

PropertyContribution to Responsive Polymers
Photoresponsiveness/Electroactivity The thiophene unit enables responses to light and electrical stimuli, leading to applications like electrochromic devices.
Copolymerization Capability The acrylate group allows for the integration of other functional monomers, creating multi-responsive systems.
Tunable Properties The overall properties of the resulting polymer can be tailored for specific applications by modifying the chemical composition and structure.

Advanced Analytical Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography stands as a primary method for the analysis of acrylate (B77674) compounds like (E)-Ethyl 3-(thiophen-2-yl)acrylate. e3s-conferences.org Its application avoids the high temperatures used in gas chromatography, which can cause thermally labile acrylates to degrade or self-polymerize. e3s-conferences.org Reversed-phase HPLC is particularly effective for assessing the purity and performing quantitative analysis of this compound.

A typical HPLC method involves a stationary phase, such as a ZORBAX SB-AQ C18 column, and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. e3s-conferences.org Due to the ultraviolet absorbance of the acrylate chromophore, detection is commonly performed at a wavelength of around 210 nm. e3s-conferences.org This setup allows for excellent separation of the target compound from starting materials, by-products, and other impurities. The method's validation demonstrates high accuracy and reliability, with good linear relationships observed over a defined concentration range. e3s-conferences.org Recoveries for acrylate compounds in similar analyses are typically high, often falling within the 85% to 111% range, with low relative standard deviations, underscoring the method's precision. e3s-conferences.org

ParameterTypical Value/RangeDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A reversed-phase column that separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile / Water GradientA common solvent system for reversed-phase chromatography of moderately polar compounds. e3s-conferences.org
Detector Diode Array Detector (DAD)Measures absorbance across a range of wavelengths, with 210 nm being optimal for acrylates. e3s-conferences.org
Linearity (R²) > 0.999Indicates a strong correlation between detector response and compound concentration. e3s-conferences.org
Limit of Detection (LOD) 0.03 - 0.08 mg/kgThe lowest concentration of the analyte that can be reliably detected. e3s-conferences.org
Recovery 85.4% - 110.7%A measure of the method's accuracy, representing the percentage of the analyte recovered during the analytical process. e3s-conferences.org
Precision (RSD) 1.6% - 5.2%The relative standard deviation, indicating the repeatability and reproducibility of the measurements. e3s-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Enhanced Analysis

For the analysis of volatile and semi-volatile impurities that may be present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. nih.gov While high temperatures can be a concern for acrylates, a carefully developed GC method can successfully separate and identify residual starting materials or volatile side-products. e3s-conferences.orgnih.gov

In a typical GC-MS analysis, the sample is diluted in a suitable solvent, such as methanol (B129727) or ethyl acetate (B1210297), and injected into the instrument. nih.gov The separation is achieved on a capillary column, often a polar one like a DB-WAX column, which is well-suited for separating acrylic monomers. nih.gov The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This provides not only quantitative data but also structural information, allowing for the definitive identification of impurities. Method validation for similar acrylates has shown excellent linearity and recovery rates between 84.4% and 108.6%. nih.gov

ParameterTypical Value/RangeDescription
Column DB-WAX or HP-5 (e.g., 30 m x 0.25 mm)A polar or mid-polar capillary column used to separate volatile compounds. nih.govbrjac.com.br
Carrier Gas Helium or NitrogenAn inert gas that carries the sample through the column. brjac.com.br
Injector Temperature ~250 °CThe temperature at which the sample is vaporized for introduction into the column. brjac.com.br
Oven Program Temperature Gradient (e.g., 40°C to 220°C)A programmed temperature ramp ensures the separation of compounds with different boiling points. brjac.com.br
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data, enabling the identification of individual compounds. nih.gov
Quantification Limit (LOQ) 1 - 50 mg/kgThe lowest concentration of the analyte that can be accurately quantified. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of the synthesis of this compound. Its simplicity and speed make it ideal for tracking the progress of a chemical reaction in real-time and for preliminary purity screening of the resulting product.

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a chamber containing an appropriate solvent system, or mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are visualized, usually under UV light. By comparing the spot corresponding to the product with those of the starting materials (e.g., 2-thiophenecarboxaldehyde and an appropriate phosphonate (B1237965) or Wittig reagent), a chemist can determine if the starting materials have been consumed and the desired product has been formed. The relative retention factor (Rf) values of the spots indicate the completion of the reaction and the presence of any major impurities.

CompoundExpected Rf Value (Illustrative)Rationale
2-Thiophenecarboxaldehyde (Starting Material) ~0.5Moderately polar aldehyde.
This compound (Product) ~0.7The resulting ester is typically less polar than the starting aldehyde, leading to a higher Rf value.
Reaction Mixture Spot Multiple spots initially, converging to one product spot.As the reaction progresses, the starting material spots diminish and the product spot intensifies.

Future Research Directions and Translational Perspectives

Development of Novel Highly Stereoselective and Sustainable Synthetic Routes

Future synthetic efforts will likely concentrate on the development of methodologies that are not only highly stereoselective but also align with the principles of green chemistry. While traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions provide reliable access to the (E)-isomer, emerging strategies may offer improved atom economy, reduced waste, and milder reaction conditions.

One promising avenue is the application of olefin metathesis. Specifically, cross-metathesis between a thiophene-derived olefin and an appropriate acrylate (B77674) partner, catalyzed by well-defined ruthenium or molybdenum complexes, could provide a direct and stereoselective route to the target molecule. The development of catalysts with high turnover numbers and tolerance to the sulfur atom in the thiophene (B33073) ring will be crucial for the industrial viability of this approach.

Furthermore, direct C-H activation and functionalization of the thiophene ring, followed by coupling with an acrylate moiety, represents a frontier in synthetic organic chemistry. This strategy would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Research in this area would focus on designing selective catalysts that can differentiate between the various C-H bonds of the thiophene ring.

The following table outlines potential sustainable synthetic routes that could be explored for the synthesis of (E)-Ethyl 3-(thiophen-2-yl)acrylate:

Synthetic StrategyPotential Catalyst SystemKey AdvantagesResearch Focus
Olefin Cross-MetathesisRuthenium-based (e.g., Grubbs catalysts) or Molybdenum-based catalystsHigh stereoselectivity, potential for milder conditionsCatalyst stability, tolerance to sulfur, catalyst recycling
Direct C-H ArylationPalladium, Rhodium, or Iridium complexes with specialized ligandsHigh atom economy, reduced synthetic stepsRegioselectivity of C-H activation, catalyst efficiency
Knoevenagel CondensationSolid acid or base catalysts, ionic liquidsUse of recyclable catalysts, potentially solvent-free conditionsCatalyst design, optimization of reaction conditions

Exploration of Bio-Inspired Catalytic Systems for this compound Synthesis and Functionalization

The use of enzymes and biomimetic catalysts offers a green and highly selective alternative to traditional chemical synthesis. Future research is expected to delve into biocatalytic methods for both the synthesis and subsequent functionalization of this compound.

Enzymatic synthesis could employ lipases or esterases for the esterification of 3-(thiophen-2-yl)acrylic acid. These enzymes can operate in non-conventional media (e.g., organic solvents or ionic liquids) to shift the reaction equilibrium towards ester formation. The high stereospecificity of enzymes would ensure the exclusive formation of the desired (E)-isomer.

Moreover, enzymes such as laccases or peroxidases could be investigated for the polymerization or modification of the thiophene ring, leading to novel oligomeric or polymeric materials. The development of robust and recyclable enzyme preparations, for instance, through immobilization on solid supports, will be a key aspect of this research.

Bio-inspired catalysts, which are synthetic molecules that mimic the active sites of enzymes, also present a compelling area of investigation. These could be designed to catalyze specific transformations on the this compound scaffold with high efficiency and selectivity, bridging the gap between homogeneous and enzymatic catalysis.

Design of Next-Generation Functional Materials with Tailored Properties

Given the prevalence of thiophene in conductive polymers and organic electronics, a significant future research direction will be the incorporation of this compound into novel functional materials. wiley-vch.denumberanalytics.comsigmaaldrich.comnumberanalytics.com The acrylate group provides a versatile handle for polymerization, allowing for the creation of a wide array of polymers with tunable properties.

Research will likely focus on the synthesis of homopolymers and copolymers of this compound. By carefully selecting comonomers, it will be possible to tailor the material's electronic, optical, and mechanical properties. For instance, copolymerization with other electronically active monomers could lead to new conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronics. numberanalytics.comsigmaaldrich.compatsnap.com The future of conductive polymers is promising, with potential applications in wearable electronics and implantable medical devices. numberanalytics.compolymer-search.com

Furthermore, the thiophene moiety can be further functionalized to introduce specific properties. For example, the incorporation of chiral substituents could lead to chiroptical materials with applications in sensors and asymmetric catalysis. The development of thiophene-based materials for organic electronics is an active area of research. numberanalytics.comnumberanalytics.com

The following table summarizes potential functional materials derived from this compound and their prospective applications:

Material ClassPotential PropertiesProspective Applications
HomopolymersTunable conductivity, photoluminescenceOrganic field-effect transistors (OFETs), sensors
CopolymersTailored band gap, improved processabilityOrganic photovoltaics (OPVs), flexible displays
Functionalized PolymersChiroptical activity, specific recognitionChiral sensors, smart materials
Hybrid MaterialsEnhanced mechanical strength, thermal stabilityComposites for aerospace and automotive industries

Predictive Modeling and Machine Learning Applications in Reaction Discovery and Material Design

Computational chemistry and machine learning are set to revolutionize the discovery and design of new molecules and materials. bohrium.comrsc.orgijisae.orgmedium.com For this compound, these tools can be applied to accelerate the development of novel synthetic routes and to predict the properties of derived materials.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms and to predict the stereochemical outcome of different synthetic strategies. mi-6.co.jp This can guide the selection of catalysts and reaction conditions, reducing the need for extensive experimental screening. Computational studies of thiophene derivatives have been used to understand their electronic structure and reactivity.

Machine learning algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives. medium.com These models can identify complex relationships between reactants, catalysts, solvents, and reaction outcomes, enabling the in silico discovery of novel and efficient synthetic protocols.

In the realm of materials science, machine learning models can predict the properties of polymers and other materials based on their chemical structure. bohrium.comrsc.orgijisae.orgmi-6.co.jp By training models on datasets of known thiophene-based materials and their properties, it will be possible to design novel materials with desired characteristics, such as a specific band gap for an OPV or a desired level of conductivity for a transparent electrode. This data-driven approach will significantly accelerate the materials discovery cycle.

Q & A

Basic: What are the standard synthetic routes for (E)-Ethyl 3-(thiophen-2-yl)acrylate?

The compound is typically synthesized via the Wittig reaction , where a phosphonium ylide reacts with a thiophene-containing aldehyde/ketone. Key steps include:

  • Ylide preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the ylide.
  • Alkene formation : The ylide reacts with 2-thiophenecarboxaldehyde under reflux in benzene or THF for 12–24 hours .
  • Purification : Column chromatography or recrystallization isolates the (E)-isomer. Characterization via 1^1H/13^13C NMR and HRMS confirms regiochemistry and purity .

Basic: How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXT automates space-group determination and initial model building .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and handles disorder (common in thiophene rings) .
  • Validation : Check R-factors (<5%), residual electron density, and ADDSYM/PLATON for symmetry errors .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. SC-XRD conformation) require:

  • Dynamic effects analysis : Variable-temperature NMR to assess rotational barriers in solution .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify dominant conformers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) influencing solid-state packing .

Advanced: What computational methods predict its electronic properties for material science applications?

Density Functional Theory (DFT) using B3LYP or M06-2X functionals:

  • HOMO-LUMO gaps : Calculate using Gaussian09 with a 6-311++G(d,p) basis set to assess charge transport in organic semiconductors .
  • TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP) to correlate with experimental λmax .
  • Noncovalent interactions (NCI) : Visualize π-stacking and van der Waals forces critical for thin-film morphology .

Basic: What safety precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3) .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact (LD50 data pending but assume acute toxicity).
  • Waste disposal : Neutralize with aqueous NaOH before incineration .

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Solvent screening : Replace benzene with safer alternatives (e.g., cyclopentyl methyl ether) to improve E/Z selectivity .
  • Catalyst tuning : Use phase-transfer catalysts (e.g., TBAB) to accelerate ylide formation .
  • Process monitoring : In-line FTIR tracks reaction progress; DOE (Design of Experiments) identifies critical parameters (temperature, stoichiometry) .

Basic: What are its applications in materials science?

  • Organic semiconductors : Acts as a π-conjugated building block in OFETs due to thiophene’s electron-rich nature .
  • Nonlinear optics (NLO) : Polarizable acrylate group enhances second-harmonic generation (SHG) in crystal lattices .

Advanced: How to validate crystal structure determinations to avoid overinterpretation?

  • Twinned data : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
  • Disorder modeling : Split atoms with PART instructions and constrain ADPs (anisotropic displacement parameters) .
  • CSD cross-check : Compare bond lengths/angles with Cambridge Structural Database entries (e.g., C–S = 1.70–1.74 Å) .

Advanced: What strategies minimize byproducts like (Z)-isomers or thiophene-oxidized derivatives?

  • Stereocontrol : Use bulky bases (e.g., LDA) to favor E-selectivity via steric hindrance .
  • Inert atmosphere : Conduct reactions under N2_2 to prevent thiophene ring oxidation .
  • Chromatography : Employ silver nitrate-impregnated silica to separate E/Z isomers .

Advanced: How does substituent variation (e.g., fluorine vs. methoxy) alter its reactivity?

  • Hammett analysis : Quantify electronic effects (σmeta for F = +0.34; OMe = -0.12) on reaction rates .
  • SC-XRD comparison : Fluorine’s electronegativity shortens C–F bonds (1.35 Å) vs. C–O (1.43 Å), altering molecular polarization .
  • DFT benchmarks : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-Ethyl 3-(thiophen-2-yl)acrylate
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(E)-Ethyl 3-(thiophen-2-yl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.